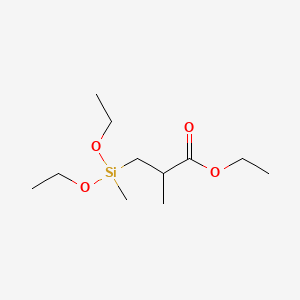
2-Carbethoxypropyl diethoxymethyl silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbethoxypropyl diethoxymethyl silane is an organosilicon compound with the molecular formula C11H24O4Si. It is a type of silane coupling agent, which means it can form bonds with both organic and inorganic materials. This dual reactivity makes it valuable in various applications, particularly in enhancing the adhesion between different materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbethoxypropyl diethoxymethyl silane typically involves the hydrosilylation reaction of an alkene with a hydrosilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium. The general reaction scheme is as follows:
CH2=CH−CH2CO2Et+HSi(OEt)2MePtCH2CH2CH2CO2EtSi(OEt)2Me
The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Carbethoxypropyl diethoxymethyl silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanols or siloxanes to form cross-linked networks.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Common nucleophiles include alcohols, amines, and thiols, and the reactions are usually carried out under mild conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Substitution: Produces substituted silanes with various functional groups.
科学研究应用
2-Carbethoxypropyl diethoxymethyl silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用机制
The mechanism of action of 2-Carbethoxypropyl diethoxymethyl silane involves the formation of covalent bonds between the silane and the substrate. The ethoxy groups are hydrolyzed to form silanols, which can then react with hydroxyl groups on the substrate to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials.
相似化合物的比较
Similar Compounds
- Diethoxymethylsilane
- Dimethoxymethylsilane
- Glycidoxypropyl trimethoxysilane
Comparison
2-Carbethoxypropyl diethoxymethyl silane is unique due to its carbethoxypropyl group, which provides additional functionality compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic materials. In contrast, compounds like diethoxymethylsilane and dimethoxymethylsilane lack this additional functionality and are primarily used as reducing agents or in simpler coupling reactions.
属性
CAS 编号 |
6449-52-1 |
|---|---|
分子式 |
C11H24O4Si |
分子量 |
248.39 g/mol |
IUPAC 名称 |
ethyl 3-[diethoxy(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H24O4Si/c1-6-13-11(12)10(4)9-16(5,14-7-2)15-8-3/h10H,6-9H2,1-5H3 |
InChI 键 |
ASVMNQXNLTVYGN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C[Si](C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


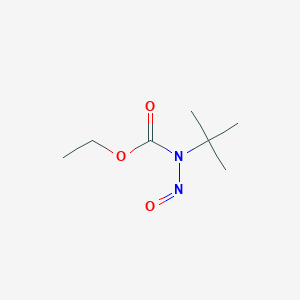

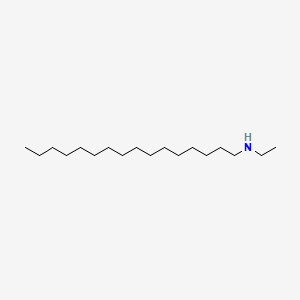



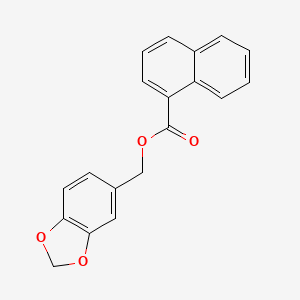
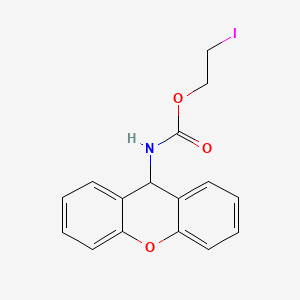


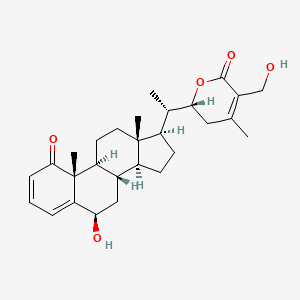
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
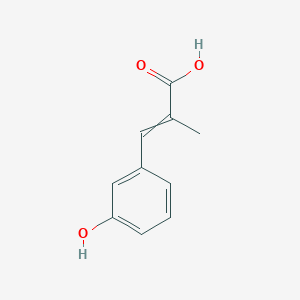
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
